SOR-C13 trifluoroacetate salt chemical structure and properties
SOR-C13 trifluoroacetate salt chemical structure and properties
The following technical guide details the structural characteristics, pharmacological mechanism, and experimental handling of SOR-C13 trifluoroacetate, a first-in-class TRPV6 antagonist.
Targeted TRPV6 Antagonist for Oncology Applications[1]
Executive Summary SOR-C13 is a synthetic, 13-amino acid peptide derived from the C-terminal domain of soricidin, a paralytic agent found in the venom of the Northern Short-tailed Shrew (Blarina brevicauda). As a high-affinity antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, SOR-C13 represents a novel therapeutic modality for solid tumors of epithelial origin (ovarian, pancreatic, prostate) where TRPV6 overexpression drives calcium-dependent proliferation.[1] This guide defines its chemical properties, handling protocols, and mechanistic validation for research and drug development contexts.
Part 1: Chemical Identity & Structural Analysis
SOR-C13 is supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[1] Researchers must distinguish between the net peptide content (free base) and the gross weight (including counterions and residual water) when calculating molarity.[1]
Structural Specifications
| Property | Specification |
| Peptide Sequence | H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH |
| 1-Letter Code | KEFLHPSKVDLPR |
| Chemical Formula (Free Base) | C₇₂H₁₁₆N₂₀O₁₉ |
| Molecular Weight (Free Base) | 1565.84 g/mol |
| Exact Mass | 1564.87 Da |
| Salt Form | Trifluoroacetate (TFA); Stoichiometry varies by batch ( |
| Isoelectric Point (pI) | ~9.1 (Predicted) |
| Source | Synthetic (Derived from Blarina brevicauda soricidin C-terminus) |
Structural Integrity & Stability
-
N-Terminus: Free amine (
).[1] -
C-Terminus: Free acid (
).[1] Note: Unlike many amidated therapeutic peptides, SOR-C13 retains the native carboxyl terminus. -
Charge Distribution: The sequence contains 3 basic residues (Lys, Arg) and 2 acidic residues (Glu, Asp), resulting in a net positive charge at physiological pH, facilitating interaction with the negatively charged pore loops of the TRPV6 channel.[1]
Part 2: Mechanism of Action (TRPV6 Pathway)
SOR-C13 functions as a specific blocker of the TRPV6 calcium channel.[2][3][4][5][6][7][8][9][10][11] TRPV6 is a constitutively active oncochannel highly expressed in epithelial cancers. Its inhibition disrupts the Calcium-Calmodulin-NFAT signaling axis, a critical driver of tumor proliferation and survival.
Mechanistic Pathway
-
Blockade: SOR-C13 binds to the extracellular pore region of TRPV6.
-
Cytosolic Calcium Drop: Inhibition prevents constitutive
influx.[1] -
Signal Interruption: Reduced intracellular
prevents Calmodulin (CaM) activation.[1] -
Enzyme Inhibition: Inactive CaM fails to activate Calcineurin (a phosphatase).[1]
-
Transcriptional Arrest: NFAT (Nuclear Factor of Activated T-cells) remains phosphorylated and cytosolic, preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes (e.g., c-Myc, Cyclin D1).[1]
Signaling Diagram (Graphviz)
Caption: The TRPV6-NFAT signaling axis. SOR-C13 inhibition prevents calcineurin-mediated dephosphorylation of NFAT, sequestering it in the cytoplasm and halting tumorigenesis.
Part 3: Physicochemical Properties & Handling
Proper handling is critical to prevent peptide aggregation or adsorption to surfaces.
Solubility & Reconstitution
-
Solubility (Water/PBS): Soluble up to 5 mg/mL in PBS (pH 7.2).[1][12]
-
Solubility (DMSO): Soluble up to 10 mg/mL .[1][12] Recommended for preparing high-concentration stock solutions.
-
Vial Handling: Peptides can adhere to glass. Use polypropylene or siliconized tubes for reconstitution and storage.
Storage Protocol
-
Lyophilized Powder: Store at -20°C (stable for >2 years). Desiccate before opening to prevent hygroscopic degradation.
-
Reconstituted Stock: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C (stable for ~3-6 months).
Part 4: Experimental Applications
In Vitro: Determining IC50 in Cancer Cell Lines
Objective: Validate TRPV6 inhibition in SKOV-3 (Ovarian) or PC-3 (Prostate) lines.[1]
-
Preparation: Seed cells (5,000/well) in 96-well plates; allow attachment (24h).
-
Treatment: Prepare SOR-C13 serial dilutions (e.g., 1 nM to 10 µM) in serum-free media.
-
Critical Step: Ensure DMSO concentration is <0.1% in final wells to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48–72 hours.
-
Readout: Assess viability using MTT or CellTiter-Glo assays.
-
Expected Result: Dose-dependent reduction in viability with an IC50 ~14 nM (dependent on TRPV6 expression levels).[1]
-
In Vivo: Xenograft Administration Workflow
Objective: Tumor regression study in nude mice.
-
Formulation: Dissolve SOR-C13 in sterile Water for Injection (WFI), then dilute with 0.9% Saline.[1]
-
Dosing: 400–800 mg/kg via Intraperitoneal (IP) injection or IV infusion.[1][2]
-
Note: High doses are tolerated due to low toxicity profile (Phase 1 data).[1]
-
-
Schedule: Daily administration for 14–28 days.
Experimental Workflow Diagram (Graphviz)
Caption: Standardized workflow for processing SOR-C13 from lyophilized storage to in vitro and in vivo application.
Part 5: Clinical Context & Safety
SOR-C13 has completed Phase 1 clinical trials (NCT01578564) for advanced solid tumors.[1]
-
Safety Profile: Well-tolerated. Unlike cytotoxic chemotherapy, it does not induce significant hematological toxicity.[3]
-
Adverse Events (AEs): Transient hypocalcemia (Grade 2) is the primary mechanism-based AE, manageable with calcium/Vitamin D supplementation.[1][13]
-
Status: Granted Orphan Drug Designation by the FDA for Ovarian and Pancreatic cancers.[3][9]
References
-
Fu, S., et al. (2017).[1][13][14] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[2][3][9][13][14] Investigational New Drugs.[3][9][15][14]
-
Xue, H., et al. (2018).[1][6][10][14] Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model.[14] Journal of Cancer.[6][10][14]
-
National Cancer Institute (NCI). NCI Drug Dictionary: SOR-C13.[1]
-
ClinicalTrials.gov. Safety and Tolerability Study of SOR-C13 in Subjects With Advanced Cancers Commonly Known to Express the TRPV6 Channel (NCT01578564).[5][1]
-
Cayman Chemical. SOR-C13 (trifluoroacetate salt) Product Information.[1]
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